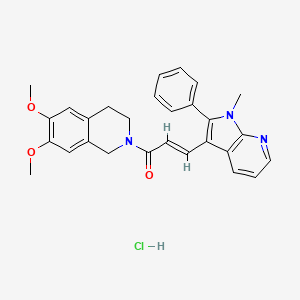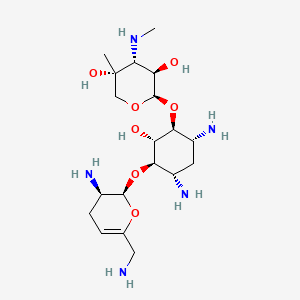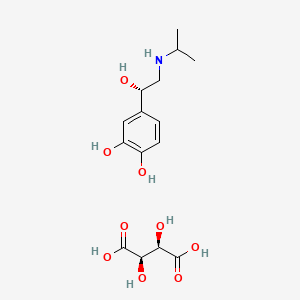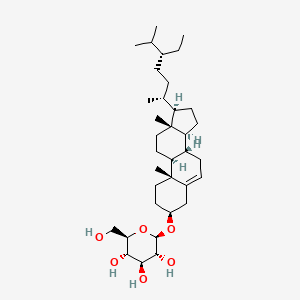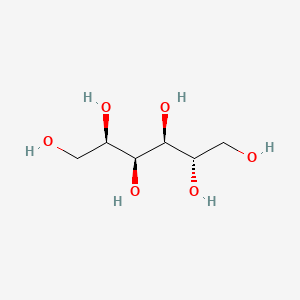
山梨醇
概述
描述
It was first discovered in the berries of the mountain ash by a French chemist in 1872 . L-Sorbitol is widely used as a sweetening agent in various food products and pharmaceuticals due to its pleasant taste and low caloric content.
科学研究应用
L-Sorbitol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemical compounds.
Biology: Employed in cell culture media as an osmotic agent.
Medicine: Used as a laxative and in the formulation of oral care products.
Industry: Utilized in the production of food products, cosmetics, and pharmaceuticals.
作用机制
Target of Action
L-Sorbitol, also known as L-Glucitol, primarily targets the large intestine . It is used as a laxative to relieve constipation and also as a urologic irrigating fluid .
Mode of Action
L-Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements . This osmotic effect increases the volume of the stool, which stimulates the contraction of the intestinal muscles and promotes bowel movement.
Biochemical Pathways
L-Sorbitol is part of the polyol pathway, a two-step metabolic process that converts glucose to fructose . In the first step, glucose is reduced to sorbitol, and in the second step, sorbitol is oxidized to fructose . This pathway is thought to play a prominent role in explaining the pathogenesis of complications in patients with end-stage diabetes .
Pharmacokinetics
The absorption of L-Sorbitol, when administered orally or rectally, is poor . It is primarily metabolized in the liver to fructose . The onset of action, when administered rectally, is between 0.25 to 1 hour .
Result of Action
The primary result of L-Sorbitol’s action is the relief of constipation. By drawing water into the large intestine, it softens the stool and stimulates bowel movements . This can provide relief from constipation and help maintain regular bowel movements.
Action Environment
The action of L-Sorbitol can be influenced by environmental factors. For example, in the presence of salt stress, the expression of genes encoding transport proteins involved in phloem loading with sorbitol and sucrose is differentially regulated . This results in an increased sorbitol-to-sucrose ratio within the phloem sap, suggesting that environmental stress can influence the action and efficacy of L-Sorbitol .
生化分析
Biochemical Properties
L-Sorbitol plays a crucial role in biochemical reactions. It interacts with key enzymes such as sorbitol-6-phosphate dehydrogenase (S6PDH) and sorbitol dehydrogenase (SDH), which are mainly responsible for the synthesis and degradation of sorbitol . The interaction of L-Sorbitol with these enzymes is essential for its metabolism. L-Sorbitol is also involved in the polyol pathway, a two-step metabolic pathway where glucose is reduced to sorbitol and then converted to fructose .
Cellular Effects
L-Sorbitol has significant effects on various types of cells and cellular processes. It influences cell function by acting as an osmoprotectant and antioxidant, potentially contributing to the resistance of some plants to biotic and abiotic stresses . In addition, L-Sorbitol can affect gene expression and cellular metabolism, as it is a primary photosynthetic product and the major photosynthetic transport substance in many economically important members of the family Rosaceae .
Molecular Mechanism
The molecular mechanism of L-Sorbitol action involves its conversion to fructose by sorbitol-6-phosphate 2-dehydrogenase . This process is part of the polyol pathway, an evolutionarily conserved glucose-metabolizing pathway . The mechanism involves a tyrosine residue in the active site of aldehyde reductase. The hydrogen atom on NADH is transferred to the electrophilic aldehyde carbon atom; electrons on the aldehyde carbon-oxygen double bond are transferred to the oxygen that abstracts the proton on tyrosine side chain to form the hydroxyl group .
Temporal Effects in Laboratory Settings
The effects of L-Sorbitol can change over time in laboratory settings. For instance, it has been used in buffers in lab protocols, such as co-immunoprecipitation, where it is included at a final concentration of 200 mM in the lysis buffer
Dosage Effects in Animal Models
The effects of L-Sorbitol can vary with different dosages in animal models. For instance, the FDA has stated that a daily intake of L-Sorbitol that exceeds 30g per day may result in symptoms like nausea, diarrhea, vomiting, and abdominal pain .
Metabolic Pathways
L-Sorbitol is involved in the polyol metabolic pathway, where it is converted to fructose via sorbitol . This pathway is key to understanding the metabolic flux and changes in metabolite levels associated with L-Sorbitol.
Transport and Distribution
L-Sorbitol is transported and distributed within cells and tissues. It is believed that L-Sorbitol is transported into the cytoplasm by being converted to glucose by sorbitol oxidase . The allocation and distribution of L-Sorbitol are critical for its various roles in different organs, specific cells, or even cellular compartments .
Subcellular Localization
Some studies suggest that sorbitol-related proteins may be localized mainly in the cytosol and chloroplasts
准备方法
Synthetic Routes and Reaction Conditions: L-Sorbitol is typically synthesized through the catalytic hydrogenation of glucose. The process involves the use of a nickel catalyst under high pressure and temperature conditions. The reaction can be summarized as follows:
C6H12O6+H2→C6H14O6
Industrial Production Methods: Industrial production of L-Sorbitol involves the large-scale hydrogenation of glucose solutions. The process is carried out in reactors equipped with nickel catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting L-Sorbitol is then purified through crystallization and drying processes .
化学反应分析
Types of Reactions: L-Sorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: L-Sorbitol can be oxidized to form sorbose using mild oxidizing agents such as nitric acid.
Reduction: It can be reduced to form hexitol derivatives using hydrogen gas and a suitable catalyst.
Substitution: L-Sorbitol can undergo substitution reactions to form esters and ethers in the presence of appropriate reagents.
Major Products:
Oxidation: Sorbose
Reduction: Hexitol derivatives
Substitution: Esters and ethers
相似化合物的比较
- Mannitol
- Xylitol
- Erythritol
- Lactitol
- Maltitol
L-Sorbitol’s unique combination of sweetness, low caloric content, and osmotic properties make it a valuable compound in various applications.
属性
IUPAC Name |
(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-FSIIMWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042096 | |
| Record name | L-Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6706-59-8 | |
| Record name | L-Sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORBITOL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Glucitol?
A1: L-Glucitol has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol.
Q2: Is there any spectroscopic data available for L-Glucitol identification?
A2: Yes, researchers utilized HPLC analysis, infrared spectroscopy, optical rotation, and melting point measurements to identify L-Sorbitol produced from L-Fructose. []
Q3: Are there any structural features of L-Glucitol impacting enzyme activity?
A3: Research suggests that the C-6 atom of L-Glucitol plays a crucial role in the selectivity of the sorbitol permease. []
Q4: Can L-Glucitol be used as a substrate for enzyme-catalyzed reactions?
A4: Yes, L-Glucitol serves as a substrate for the enzyme sorbitol dehydrogenase, which catalyzes its oxidation to D-fructose. [, ] This reaction is reversible and NADH-dependent. []
Q5: Is the conversion of L-Glucitol to D-Sorbose stereospecific?
A5: Yes, the bacterium Stenotrophomonas maltophilia Ac can convert L-Glucitol to D-sorbose through a specific metabolic pathway. []
Q6: Are there alternative methods for D-sorbose production from L-Glucitol?
A6: Yes, researchers have explored using an L-glucitol oxidizing dehydrogenase from Bradyrhizobium japonicum USDA 110 for D-sorbose production, employing enzymatic or electrochemical cofactor regeneration. [, ]
Q7: Can L-Glucitol be used in the production of other valuable compounds?
A7: Studies show that Gluconobacter spp. can produce various metabolites from L-Glucitol, contributing to the research on L-ascorbic acid production. []
Q8: Does L-Glucitol have any inhibitory effects on enzymes?
A8: L-Glucitol has been identified as a good inhibitor of the enzyme D-glucose 6-phosphate-1L-myoinositiol 1-phosphate cyclase. []
Q9: Is L-Glucitol metabolized differently compared to other polyols?
A9: Research indicates that sheep liver sorbitol dehydrogenase exhibits different kinetic constants for L-Glucitol compared to other polyol substrates, suggesting variations in its metabolism. [, ]
Q10: Are there specific transporters involved in L-Glucitol uptake and efflux?
A10: Yes, a sorbitol permease has been identified in rabbit papillary cells (PAP-HT25), responsible for the efflux of sorbitol in response to changes in osmolality. []
Q11: Can L-Glucitol be utilized in fermentation processes?
A11: Research shows that L-Glucitol can be used as a carbon source for the production of dihydroxyacetone (DHA) by marine bacteria, highlighting its potential in bioconversion processes. []
Q12: Does L-Glucitol impact the production of secondary metabolites in plant cell cultures?
A12: Studies demonstrate that sorbitol treatments can influence the production of phenolic compounds and terpenoids in Ocimum basilicum L. cell suspension cultures, indicating its potential in plant biotechnology applications. []
Q13: Can L-Glucitol be used in the development of enantioselective systems?
A13: Research highlights the use of L-Sorbitol as a template in the synthesis of homochiral helical cages, which exhibit enantioselective binding properties, showcasing its potential in supramolecular chemistry and chiral recognition. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
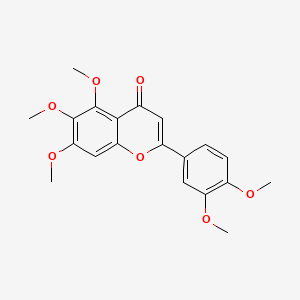
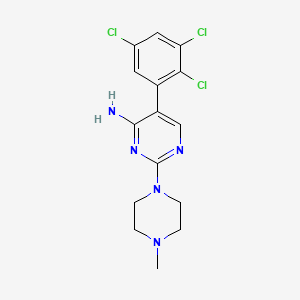


![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)
